(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-9-11-18(22-3)15(12-14)16(19)10-8-13-6-4-5-7-17(13)21-2/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXWDCYUIVJPQR-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Overview
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of compounds known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Biological Activities
Chalcones, including this compound, exhibit a range of biological properties that make them promising candidates for drug development:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcone derivatives. The compound has shown effectiveness against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Disrupting the cell cycle progression, which inhibits cancer cell proliferation.
- Inhibition of Tumor Migration and Invasion : Reducing the ability of cancer cells to spread.
For instance, research indicates that certain chalcones with similar structures can inhibit tumor growth and metastasis in models of breast cancer and leukemia .
Anti-inflammatory Effects
Chalcones have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases and conditions .
Antioxidant Properties
The antioxidant activity of chalcones helps in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies provide insights into the specific applications of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. The presence of methoxy groups is crucial as they enhance the compound's solubility and biological activity.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones can interact with various molecular targets, including enzymes, receptors, and signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation, or modulate receptor activity to exert their effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one lies in the specific positions of the methoxy groups on the phenyl rings. These positions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar chalcones.
Biological Activity
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
- CAS Number : 854835-27-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Various in vitro studies have demonstrated its efficacy against multiple cancer cell lines.
In Vitro Studies
A series of experiments evaluated the compound's cytotoxic effects on different cancer cell lines. The results indicated that this chalcone exhibited significant growth inhibition across various types of cancer:
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 2.95 | Inhibition of tubulin polymerization |
| OVCAR-8 (Ovarian) | 3.55 | Induction of apoptosis |
| HCT-116 (Colon) | 2.88 | Disruption of cell cycle progression |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .
The biological activity of this compound is primarily attributed to its ability to interfere with microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This interference leads to apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cell proliferation and survival pathways. The compound has been shown to bind effectively to the colchicine site on tubulin, similar to known antitumor agents like Combretastatin A4 .
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Breast Cancer : In a study involving MDA-MB-468 cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- Ovarian Cancer : The compound was tested on OVCAR-8 cells, where it demonstrated potent cytotoxicity and induced G1 phase arrest in the cell cycle.
- Colon Cancer : HCT-116 cells showed reduced proliferation rates upon exposure to varying concentrations of the chalcone, indicating its potential as a therapeutic agent in colorectal cancer treatment.
Q & A
Q. What are the standard synthetic routes for (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 2,5-dimethoxyacetophenone) reacts with an aldehyde (e.g., 2-methoxybenzaldehyde) under basic conditions (e.g., NaOH or KOH in ethanol). Optimization involves:
- Solvent selection: Ethanol or methanol for solubility and reaction homogeneity.
- Catalyst: Alkaline catalysts (e.g., 40% NaOH) at 0–5°C to minimize side reactions.
- Stoichiometry: A 1:1 molar ratio of ketone to aldehyde, with excess base (2–3 equivalents).
- Reaction time: 6–12 hours under reflux, monitored by TLC. Yields (~60–75%) can be improved by recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are essential for confirming the structure and E-configuration of this compound?
Methodological Answer: Key techniques include:
- ¹H NMR: Confirms substituent positions via coupling constants (e.g., trans olefinic protons: J = 15–16 Hz).
- IR: Identifies carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
- UV-Vis: λmax ~350 nm (π→π* transitions in conjugated enone system).
- XRD: Unambiguously confirms E-configuration and dihedral angles (e.g., C=C-O torsion angle < 10°) .
Q. What crystallographic parameters are critical for determining molecular conformation?
Methodological Answer: Single-crystal XRD analysis requires:
- Unit cell parameters: a, b, c, β (monoclinic systems common, e.g., a = 11.90 Å, β = 92.3°).
- Packing diagrams: Reveal intermolecular interactions (e.g., C-H···O, π-π stacking).
- Bond lengths/angles: C=O (1.21–1.23 Å), C=C (1.33–1.35 Å), and methoxy C-O (1.43–1.45 Å) .
Advanced Research Questions
Q. How do computational methods like DFT complement experimental data in elucidating electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict:
- HOMO-LUMO energies: Correlate with experimental UV-Vis λmax (deviation < 10 nm).
- Global reactivity descriptors:
Q. What strategies resolve discrepancies between theoretical and experimental spectral data?
Methodological Answer: Address discrepancies via:
Q. How do substituent positions influence the compound’s antimicrobial efficacy?
Methodological Answer: Structure-activity relationships (SAR) are assessed by:
- Substituent variation: Compare 2,5-dimethoxy vs. 4-methoxy analogs (e.g., MIC values against S. aureus: 32 µg/mL vs. 64 µg/mL).
- LogP calculations: Hydrophobicity (LogP ~3.5) correlates with membrane permeability.
- In silico docking: Identify binding interactions with microbial enzymes (e.g., dihydrofolate reductase) .
Q. How to design experiments to study structure-activity relationships for bioactivity?
Methodological Answer:
- Analog synthesis: Vary methoxy positions (e.g., 2,4- vs. 3,5-dimethoxy) and test antimicrobial/antioxidant activity.
- In vitro assays: Use microdilution (MIC) and disk diffusion for bacteria; DPPH/ABTS for radical scavenging.
- QSAR modeling: Relate electronic descriptors (e.g., σmeta) to bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
